Benzene, 1-fluoro-4-(1,2-propadienyl)-
Description
"Benzene, 1-fluoro-4-(1,2-propadienyl)-" is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the 1-position and a 1,2-propadienyl (allene) group at the 4-position. The 1,2-propadienyl group consists of three contiguous carbons with two cumulative double bonds (C=C=C), conferring unique electronic and steric properties. The fluorine atom introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability. Its molecular formula is C₉H₇F, with a molecular weight of 134.15 g/mol (calculated from analogous structures in ).
Key structural features include:
- Allene moiety: The sp-hybridized central carbon in the 1,2-propadienyl group creates two orthogonal π-systems, enabling distinct orbital interactions.
- Fluorine substitution: The para-fluorine atom polarizes the aromatic ring, directing reactivity in electrophilic substitution reactions.
Properties
CAS No. |
70090-77-6 |
|---|---|
Molecular Formula |
C9H7F |
Molecular Weight |
134.15 g/mol |
InChI |
InChI=1S/C9H7F/c1-2-3-8-4-6-9(10)7-5-8/h3-7H,1H2 |
InChI Key |
GDSCATHLAGXCTR-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared substituents (fluorine, allene, or analogous groups) or aromatic frameworks.
Benzene, 1,2-propadienyl (Phenylallene)
- Formula : C₉H₈ .
- Key Differences :
- Reactivity : The absence of fluorine reduces electron withdrawal, altering regioselectivity in reactions. For example, phenylallene undergoes electrophilic substitution at the ortho/para positions relative to the allene group, whereas the fluorine in "Benzene, 1-fluoro-4-(1,2-propadienyl)-" directs substitution to meta positions.
- Molecular Orbitals : The HOMO (highest occupied molecular orbital) of phenylallene localizes at the C1-C2 moiety of the allene, enabling reactions like the oxa-Diels-Alder reaction . In contrast, the fluorine in "Benzene, 1-fluoro-4-(1,2-propadienyl)-" may perturb HOMO distribution, favoring interactions with electron-deficient partners.
1,2-Difluoro-4-[(1E)-1-propenyl]benzene
- Structure : Benzene with two fluorine atoms (1,2-positions) and a 1-propenyl group (4-position).
- CAS No.: 405-03-8 .
- Key Differences: Substituent Effects: The propenyl group (C=C-CH₃) lacks the conjugated π-system of the allene, reducing orbital complexity. Steric Profile: The propenyl group’s single double bond imposes less steric strain compared to the allene’s linear geometry.
Benzene, 1-methyl-4-(1,1,2,2,2-pentafluoroethyl)
- Structure : Benzene with a methyl group and a pentafluoroethyl (-CF₂CF₃) substituent.
- CAS No.: 117081-46-6 .
- Key Differences :
- Electron-Withdrawing Strength : The pentafluoroethyl group is a stronger electron-withdrawing group than fluorine, drastically reducing aromatic ring electron density.
- Applications : Such highly fluorinated compounds are often used in materials science (e.g., hydrophobic coatings), whereas "Benzene, 1-fluoro-4-(1,2-propadienyl)-" is more likely to serve as a synthon in organic synthesis due to its reactive allene group.
Reactivity and Orbital Interactions
The 1,2-propadienyl group in "Benzene, 1-fluoro-4-(1,2-propadienyl)-" exhibits distinct reactivity compared to analogous substituents:
- Orbital Interactions : The central allene carbon’s π-orbitals interact strongly with electron-rich partners. For example, in intramolecular oxa-Diels-Alder reactions, the allene’s HOMO overlaps with the carbonyl oxygen’s lone pairs, driving cycloaddition .
- Competitive Pathways : In compounds like 3-methyl-1,2-butadienyl derivatives , competing interactions between C2-C3 π-orbitals and α-carbons reduce reaction selectivity . The linear allene in "Benzene, 1-fluoro-4-(1,2-propadienyl)-" avoids such competition, enhancing reaction efficiency.
Data Table: Comparative Properties
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